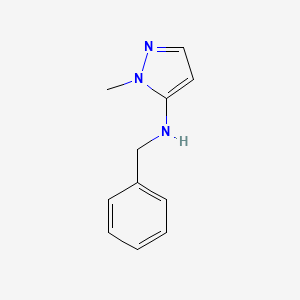

N-Benzyl-1-methyl-1H-pyrazol-5-amine

Description

N-Benzyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a benzylamine moiety at the 5-position. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.24 g/mol.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-benzyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3 |

InChI Key |

JXHDMROQXUERCW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

N-Benzyl-1-methyl-1H-pyrazol-5-amine serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecular structures due to its unique pyrazole core, which allows for various functionalizations. The compound can be synthesized through multiple pathways, including:

- Condensation Reactions : The compound can be formed via condensation reactions involving benzyl amines and appropriate aldehydes or ketones, often under solvent-free conditions to enhance yield and reduce environmental impact .

- Reduction Reactions : this compound can undergo reduction to yield various amine derivatives, making it versatile for synthesizing other bioactive compounds.

Table 1: Synthesis Methods of this compound

| Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation | Benzylamine, Aldehydes | Solvent-free, heat at 120 °C | Up to 88% |

| Reduction | Sodium borohydride | Methanol, ambient temperature | Variable |

Biological Activities

This compound has shown potential biological activities that make it a candidate for drug discovery:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by modulating specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that this compound can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

Given its biological activities, this compound is being investigated for various therapeutic applications:

Drug Development

The compound's unique structure allows it to interact with biological targets effectively. It is being explored in the context of drug development for conditions such as cancer and bacterial infections. Its ability to bind to specific receptors and enzymes could lead to the discovery of novel treatments with improved efficacy and safety profiles .

Material Science

Beyond biological applications, this compound is also being studied for its potential use in material science, particularly in the development of new polymers and materials with enhanced properties due to the incorporation of pyrazole derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound analogs on breast cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated substantial antibacterial activity, with minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| N-Benzyl-1-methyl-1H-pyrazol-5-amine | C₁₁H₁₃N₃ | 187.24 | 1-methyl, 5-N-benzyl |

| N-Benzyl-5-phenyl-1H-tetrazol-1-amine | C₁₄H₁₃N₅ | 251.29 | Tetrazole core, 5-phenyl, 1-N-benzyl |

| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | C₁₀H₁₄N₄ | 202.25 | 1-methyl, 3-pyridinyl, 5-N-ethyl |

| N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine | C₁₈H₂₉N₃O | 303.44 | 3-methyl, 5-ethoxy chain, N-propyl |

| N-Benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine | C₁₁H₁₁BrN₄O₂ | 311.14 | 3-bromo, 4-nitro, 1-methyl, 5-N-benzyl |

Key Observations :

- Core Heterocycle : The target compound’s pyrazole ring differs from the tetrazole in N-Benzyl-5-phenyl-1H-tetrazol-1-amine, which has a higher nitrogen content and aromatic stability but reduced metabolic stability .

- Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to ethyl or propyl derivatives (e.g., N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine), which may improve blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Substrate Selection

The cyclocondensation of β-ketonitriles with monosubstituted hydrazines is a cornerstone method for constructing the pyrazole core. For N-Benzyl-1-methyl-1H-pyrazol-5-amine, methylhydrazine reacts with benzyl-protected β-ketonitriles (e.g., benzyl cyanoacetate) under acidic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by cyclization and dehydration.

Optimized Conditions

Regiochemical Considerations

The methyl group at the 1-position arises from the use of methylhydrazine, while the benzyl group is introduced via the β-ketonitrile precursor. Computational studies suggest that electron-withdrawing groups (e.g., cyano) at the β-position favor 5-amine formation due to enhanced electrophilicity at the reaction site.

Reductive Amination of 5-Aminopyrazole Intermediates

Two-Step Synthesis via Imine Formation

A scalable approach involves the reductive amination of 1-methyl-1H-pyrazol-5-amine with benzaldehyde:

-

Imine Formation :

-

React 1-methyl-1H-pyrazol-5-amine (1.0 equiv) with benzaldehyde (1.2 equiv) in toluene at 60°C for 4 hours.

-

Additive : Molecular sieves (4Å) to absorb water, shifting equilibrium toward imine.

-

-

Reduction :

-

Treat the imine intermediate with sodium borohydride (1.5 equiv) in methanol at 0°C.

-

Yield : 85–88%.

-

Advantages and Limitations

-

Advantages : High atom economy, avoids harsh alkylation conditions.

-

Limitations : Requires anhydrous conditions; competing over-reduction observed with excess borohydride.

Alkylation of 5-Aminopyrazole Precursors

Direct N-Benzylation Using Benzyl Halides

The most straightforward method involves alkylating 1-methyl-1H-pyrazol-5-amine with benzyl bromide:

Side Reactions and Mitigation

-

Dual Alkylation : Excess benzyl bromide leads to N,N-dibenzyl byproducts.

-

Solvent Effects : Polar aprotic solvents (DMF) enhance reactivity but may reduce regioselectivity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 72–78% | >95% | Single-step ring formation | Requires specialized precursors |

| Reductive Amination | 85–88% | >98% | High regioselectivity | Sensitive to moisture |

| Direct Alkylation | 65–70% | 90–92% | Commercially available reagents | Risk of over-alkylation |

Industrial-Scale Production Insights

Process Intensification Strategies

Patent data reveal trends toward continuous-flow systems for large-scale synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.